molecular formula C6H4BCl3O2 B151388 3,4,5-Trichlorophenylboronic acid CAS No. 862248-93-9

3,4,5-Trichlorophenylboronic acid

Cat. No. B151388
M. Wt: 225.3 g/mol
InChI Key: KTEXVCMJBYWOSG-UHFFFAOYSA-N
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Description

3,4,5-Trichlorophenylboronic acid is a boronic acid derivative characterized by the presence of three chlorine substituents on the phenyl ring. While the provided papers do not directly discuss 3,4,5-trichlorophenylboronic acid, they offer insights into the properties and reactions of similar compounds, which can be extrapolated to understand the behavior of 3,4,5-trichlorophenylboronic acid.

Synthesis Analysis

The synthesis of chlorinated boronic acids and related compounds typically involves halogenation reactions and the use of boronic acid or boron-containing reagents. For example, 3,4,5-trichloropicolinic acid was synthesized through a series of reactions starting from 4-chloro-pyridin-2-amine, which included chlorination and other steps to achieve the final product . Although the exact synthesis of 3,4,5-trichlorophenylboronic acid is not detailed, similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of chlorinated boronic acids can be studied using various spectroscopic techniques. For instance, the infrared and Raman spectra, molecular structure, and theoretical calculations of 3,4-dichlorophenylboronic acid were investigated to determine the most stable conformer and to analyze the vibrational modes of the molecule . These techniques could also be used to study the molecular structure of 3,4,5-trichlorophenylboronic acid.

Chemical Reactions Analysis

Chlorinated boronic acids are known to participate in various chemical reactions. For example, 3-chlorophenylboronic acid was used to promote the aza-Friedel–Crafts reaction of indoles, demonstrating the utility of chlorinated boronic acids in organic synthesis . Similarly, 3,4,5-trichlorophenylboronic acid could be expected to engage in such reactions, potentially with enhanced reactivity due to the increased electron-withdrawing effect of the additional chlorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated boronic acids can be influenced by the presence of chlorine substituents, which can affect the acidity, reactivity, and overall stability of the compound. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, was found to play a crucial role in catalytic activity by preventing the coordination of amines, thus accelerating amidation reactions . The presence of chlorine atoms in 3,4,5-trichlorophenylboronic acid would likely have a significant impact on its properties, potentially making it a more reactive catalyst in similar chemical processes.

Scientific Research Applications

Corrosion Inhibition

Research has explored the efficacy of certain triazole derivatives, like 3,5-diphenyl-4H-1,2,4-triazole, in inhibiting corrosion, particularly for protecting mild steel in acidic solutions. Such studies have significant implications for the industrial application of corrosion inhibitors (Bentiss et al., 2007).

Molecular Structure Analysis

The molecular structure and vibrational characteristics of compounds like 3,4-dichlorophenylboronic acid have been examined using techniques like Fourier Transform Infrared and Raman spectra. These investigations provide critical insights into the molecular behavior of such compounds (Kurt et al., 2009).

Antimalarial Activity

Certain derivatives, formed through processes like Suzuki cross-coupling involving phenylboronic acids, have been tested for antimalarial activity. These studies are crucial in the search for new treatments against resistant strains of malaria (Görlitzer et al., 2006).

Nanotechnology and Drug Delivery

In the field of nanotechnology, phenylboronic acid-decorated nanoparticles have been developed for tumor-targeted drug delivery. This application shows the potential of boronic acids in enhancing the efficacy of cancer treatment (Wang et al., 2016).

Catalytic Applications

The role of compounds derived from phenylboronic acids in catalytic processes, like the Suzuki cross-coupling reactions, is significant. This reflects the importance of such compounds in synthetic chemistry, particularly in the synthesis of complex organic molecules (Gong et al., 2005).

Safety And Hazards

3,4,5-Trichlorophenylboronic acid is known to cause skin irritation and serious eye irritation . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Personal protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

(3,4,5-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXVCMJBYWOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647521
Record name (3,4,5-Trichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichlorophenylboronic acid

CAS RN

862248-93-9
Record name (3,4,5-Trichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRICHLOROPHENYLBORONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OP Kuehm, JA Hayden, SL Bearne - Biochemistry, 2023 - ACS Publications
Mandelate racemase (MR) catalyzes the Mg 2+ -dependent interconversion of (R)- and (S)-mandelate by stabilizing the altered substrate in the transition state (TS) by ∼26 kcal/mol. …
Number of citations: 3 pubs.acs.org
NC Davy, M Sezen-Edmonds, J Gao, X Lin, A Liu… - Nature Energy, 2017 - nature.com
Current smart window technologies offer dynamic control of the optical transmission of the visible and near-infrared portions of the solar spectrum to reduce lighting, heating and cooling …
Number of citations: 218 www.nature.com
NC Davy, M Koch… - Advanced Energy …, 2019 - Wiley Online Library
The electron–hole recombination kinetics of organic photovoltaics (OPVs) are known to be sensitive to the relative energies of triplet and charge‐transfer (CT) states. Yet, the role of …
Number of citations: 5 onlinelibrary.wiley.com
AM Hiszpanski - 2015 - search.proquest.com
Molecular semiconductors have generated significant interest for their potential use in lightweight and mechanically flexible electronic devices. Yet, predicting how new molecular …
Number of citations: 3 search.proquest.com

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